7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Description
7,7-Dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione (CAS: 350994-94-4) is a polycyclic heteroaromatic compound with the molecular formula C25H23NO2 and a molecular weight of 369.46 g/mol . It features a fused indenoquinoline scaffold substituted with two ketone groups at positions 9 and 11, a 4-methylphenyl group at position 10, and two methyl groups at position 5. The compound is synthesized via a one-pot multicomponent reaction involving aromatic aldehydes (e.g., 4-methylbenzaldehyde), indan-1,3-dione, dimedone, and p-toluidine, catalyzed by Cu/zeolite-Y under reflux conditions. This method achieves yields up to 95% with reduced reaction time (~2 hours) compared to traditional methods .
The compound’s structure is confirmed by FT-IR, NMR (1H and 13C), and GC-MS analyses .
Properties
Molecular Formula |
C25H23NO2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
7,7-dimethyl-10-(4-methylphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C25H23NO2/c1-14-8-10-15(11-9-14)20-21-18(12-25(2,3)13-19(21)27)26-23-16-6-4-5-7-17(16)24(28)22(20)23/h4-11,20,26H,12-13H2,1-3H3 |
InChI Key |
UFIOWZBOCPFQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through a one-pot multi-component reaction. This involves the condensation of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst in ethanol under reflux conditions . The reaction time is reduced, and the yield is excellent due to the catalytic activity of the CuO/zeolite-Y .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and various amines are employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, dihydro derivatives, and substituted quinolines .
Scientific Research Applications
7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with various molecular targets and pathways. The compound’s quinoline moiety is known to interact with enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The indenoquinoline-9,11-dione scaffold allows extensive structural modifications. Key analogues and their properties are compared below:
Solubility and Reactivity Trends
- Electron-Withdrawing Groups (e.g., -NO2, -Br): Reduce solubility in polar solvents but enhance reactivity in electrophilic substitution reactions .
- Electron-Donating Groups (e.g., -OCH3, -CH3): Improve solubility in ethanol and methanol, facilitating applications in solution-phase synthesis .
Biological Activity
7,7-Dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves the reaction of appropriate precursors in an ionic liquid medium or using heterogeneous catalysts such as Cu/zeolite-Y. The synthesis pathway often includes the condensation of aromatic aldehydes with indan-1,3-dione derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indenoquinoline derivatives. In vitro assays have demonstrated that compounds similar to 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Indenoquinoline Derivative A | MCF-7 (Breast) | 12.5 |
| Indenoquinoline Derivative B | HeLa (Cervical) | 15.0 |
| 7,7-Dimethyl Compound | A549 (Lung) | 20.0 |
These findings suggest a structure-activity relationship where modifications to the indenoquinoline scaffold can enhance anticancer efficacy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In tests against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
The results indicate that the compound exhibits moderate antibacterial activity and could serve as a lead for further development in antimicrobial therapies.
Research suggests that the biological activity of this class of compounds may be attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes. This mechanism disrupts cell division and induces apoptosis in cancer cells.
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on a series of indenoquinoline derivatives demonstrated that structural modifications significantly impacted their anticancer activity. The derivatives were tested against multiple cancer cell lines with varying degrees of success in inhibiting cell proliferation.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of these compounds revealed that certain derivatives showed enhanced activity against resistant strains of bacteria. The study emphasized the need for further exploration into the pharmacokinetics and mechanisms underlying their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
